molecular formula C10H20N2O3 B6351832 tert-Butyl (2S,3R)-2-(aminomethyl)-3-hydroxy-pyrrolidine-1-carboxylate CAS No. 2306249-11-4

tert-Butyl (2S,3R)-2-(aminomethyl)-3-hydroxy-pyrrolidine-1-carboxylate

Cat. No.: B6351832
CAS No.: 2306249-11-4
M. Wt: 216.28 g/mol
InChI Key: SSPONZFWUHWNBI-JGVFFNPUSA-N
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Description

tert-Butyl (2S,3R)-2-(aminomethyl)-3-hydroxy-pyrrolidine-1-carboxylate: is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, substituted with an aminomethyl group and a hydroxy group at the 2 and 3 positions, respectively. The tert-butyl ester group at the 1 position provides steric hindrance, influencing the compound’s reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2S,3R)-2-(aminomethyl)-3-hydroxy-pyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via a cyclization reaction of a suitable precursor, such as an amino alcohol or an amino acid derivative.

    Introduction of Functional Groups: The aminomethyl and hydroxy groups are introduced through selective functionalization reactions. For instance, the hydroxy group can be introduced via hydroxylation of a double bond or reduction of a carbonyl group.

    Esterification: The tert-butyl ester group is introduced by reacting the carboxylic acid derivative of the pyrrolidine with tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may utilize continuous flow processes to enhance efficiency and scalability. Flow microreactor systems, for example, can be employed to achieve precise control over reaction conditions, leading to higher yields

Properties

IUPAC Name

tert-butyl (2S,3R)-2-(aminomethyl)-3-hydroxypyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-4-8(13)7(12)6-11/h7-8,13H,4-6,11H2,1-3H3/t7-,8+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSPONZFWUHWNBI-JGVFFNPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]([C@@H]1CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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